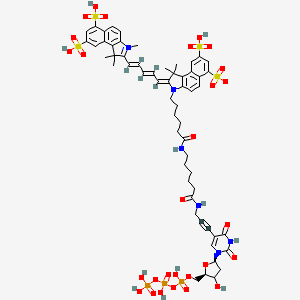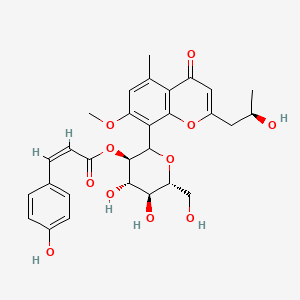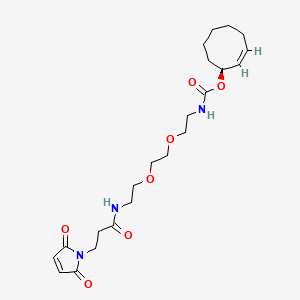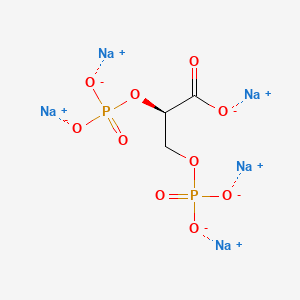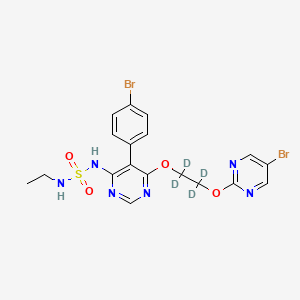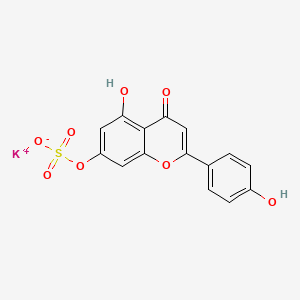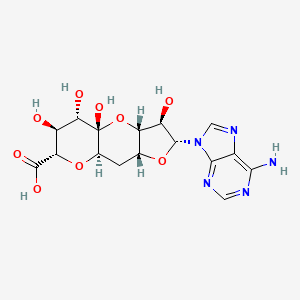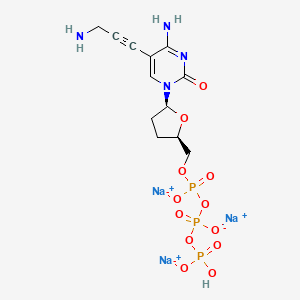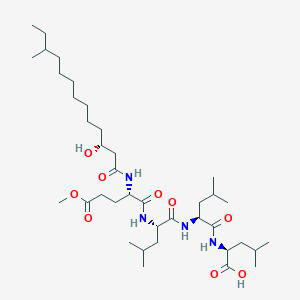
(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .
Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bilanafos undergoes various chemical reactions, including hydrolysis and enzymatic degradation. When metabolized by plants, it releases glufosinate, which inhibits glutamine synthetase .
Common Reagents and Conditions: The enzymatic degradation of bilanafos involves the action of specific enzymes that cleave the peptide bonds, releasing glufosinate . The hydrolysis reaction can occur under acidic or basic conditions, depending on the specific requirements of the process .
Major Products Formed: The primary product formed from the degradation of bilanafos is glufosinate, which is responsible for its herbicidal activity .
Applications De Recherche Scientifique
Mécanisme D'action
Bilanafos exerts its herbicidal effects by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for the synthesis of glutamine from glutamate and ammonium. Inhibition of glutamine synthetase leads to the accumulation of ammonium, which disrupts primary metabolism and ultimately results in plant death . The molecular target of bilanafos is the active site of glutamine synthetase, where it binds and prevents the enzyme from catalyzing the conversion of glutamate to glutamine .
Comparaison Avec Des Composés Similaires
Bilanafos is unique due to its tripeptide structure and its mode of action as a protoxin. Similar compounds include:
Glufosinate: A direct analog of the active metabolite of bilanafos, glufosinate also inhibits glutamine synthetase but is not a protoxin.
Phosalacine: A related tripeptide with similar herbicidal properties.
Bilanafos stands out due to its unique activation mechanism and its use as a selection marker in genetic engineering .
Propriétés
Formule moléculaire |
C11H21N3O6P+ |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1 |
Clé InChI |
MBABJNABABMUCR-FXQIFTODSA-O |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


